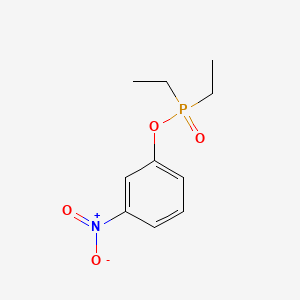

Diethylphosphinic acid m-nitrophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylphosphinic acid m-nitrophenyl ester (CAS 94602-53-6) is an organophosphorus compound with the molecular formula C₁₀H₁₄NO₄P. Structurally, it consists of a diethylphosphinic acid backbone esterified with an m-nitrophenyl group (meta-substituted nitrobenzene). The nitro group (-NO₂) at the meta position imparts electron-withdrawing properties, influencing its reactivity and stability. Key characteristics include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylphosphinic acid m-nitrophenyl ester typically involves the esterification of diethylphosphinic acid with m-nitrophenol. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphinic acid m-nitrophenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, amino-substituted phosphinic acid esters, and various substituted esters depending on the nucleophile used .

Scientific Research Applications

Organic Synthesis

Diethylphosphinic acid m-nitrophenyl ester serves as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives. Its ability to undergo hydrolysis makes it a valuable intermediate in various chemical reactions.

Enzyme Studies

This compound is utilized in biochemical research to investigate the activity of enzymes such as phosphatases and esterases. For example, studies have demonstrated that it can inhibit the activity of chymotrypsin, providing insights into enzyme mechanisms and potential applications in drug design .

Industrial Applications

Due to its phosphorus content, this compound is employed in the production of flame retardants and plasticizers. These applications leverage its chemical stability and effectiveness in enhancing material properties.

Comparison of Hydrolysis Rates

| Compound | Hydrolysis Rate (k_obs) | Selectivity (Aminolysis vs Hydrolysis) |

|---|---|---|

| This compound | 0.12 min−1 | Higher selectivity towards aminolysis |

| p-Nitrophenyl acetate | 0.15 min−1 | Moderate selectivity towards aminolysis |

| o-Nitrophenyl acetate | 0.10 min−1 | Lower selectivity towards aminolysis |

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of chymotrypsin by this compound. The results indicated that the compound effectively reduced the enzyme's activity, with a significant decrease in nitrophenol liberation observed during the reaction . This finding suggests potential applications in therapeutic contexts where enzyme modulation is desired.

Case Study 2: Flame Retardant Efficacy

In an industrial application study, this compound was incorporated into polymer matrices to evaluate its flame-retardant properties. The results demonstrated a marked improvement in fire resistance compared to control samples without the compound, highlighting its utility in enhancing material safety.

Mechanism of Action

The mechanism by which diethylphosphinic acid m-nitrophenyl ester exerts its effects involves the interaction of its ester and nitrophenyl groups with various molecular targets. The ester group can undergo hydrolysis, releasing diethylphosphinic acid and m-nitrophenol, which can then participate in further biochemical reactions. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Para-Nitrophenyl Esters

- Example: p-Nitrophenyl diphenyl phosphate (CAS 10259-20-8, C₁₈H₁₄NO₆P) .

- Reactivity: Hydrolysis: The para-nitro group enhances hydrolysis rates due to stronger electron withdrawal compared to the meta isomer. For instance, p-nitrophenyl esters hydrolyze 2–3 times faster than m-nitrophenyl analogs at pH 4.88–7.46 . Aminolysis: Both isomers show comparable reactivity toward D-glucosamine, but the m-nitrophenyl ester exhibits superior selectivity (lower hydrolysis interference) .

- Applications : p-Nitrophenyl esters are widely used as chromogenic substrates in ELISA assays (e.g., p-nitrophenyl phosphate in phosphatase detection) .

Phosphoramidic Acid Esters

- Example : ΛΓ-4-nitrophenylphosphoramidic acid dimethyl ester (C₈H₁₀N₂O₅P) .

- Structural Differences : Contains a phosphoramidic acid core (P-N bond) instead of a phosphinic acid (P-C bond).

- Crystal Packing : Forms polymeric chains via hydrogen bonding (e.g., -P=O—H-N- interactions), enhancing thermal stability .

- Reactivity : Lower electrophilicity compared to phosphinic esters due to reduced electron withdrawal from the nitro group in the phosphoramidic framework.

Diethyl Hydroxy(3-Nitrophenyl)methylphosphonate

- Structure: Features a hydroxymethylphosphonate group attached to the m-nitrophenyl ring (C₁₁H₁₆NO₆P) .

- Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and nucleophilic attack pathways.

- Applications : Used in asymmetric synthesis and as a ligand in catalysis due to its chiral center .

Dimethyl Phenyl Phosphate

- Structure : Simpler ester with a phenyl group and dimethyl phosphate (C₈H₁₁O₄P) .

- Reactivity: Reduced steric hindrance and electron withdrawal compared to m-nitrophenyl esters result in slower hydrolysis and aminolysis rates.

- Applications : Primarily employed as a flame retardant or plasticizer additive .

Data Tables

Table 1: Comparative Reactivity of m-Nitrophenyl and p-Nitrophenyl Esters

| Property | m-Nitrophenyl Ester | p-Nitrophenyl Ester |

|---|---|---|

| Hydrolysis Rate (pH 7.4) | 8.2 × 10⁻⁴ min⁻¹ | 2.1 × 10⁻³ min⁻¹ |

| Aminolysis Rate | ~1.8 × 10⁻³ min⁻¹ | ~2.1 × 10⁻³ min⁻¹ |

| Selectivity Index* | 4.66 | 2.1 |

*Selectivity Index = (Aminolysis Rate)/(Hydrolysis Rate).

Table 2: Physical Properties of Selected Compounds

Research Findings and Mechanistic Insights

- Electronic Effects : The meta-nitro group in this compound moderately activates the ester carbonyl toward nucleophilic attack compared to para isomers, but steric hindrance at the meta position reduces hydrolysis rates .

- Hydrogen Bonding : Phosphoramidic acid esters (e.g., ΛΓ-4-nitrophenyl derivatives) leverage intermolecular hydrogen bonds for stability, a feature absent in phosphinic esters .

- Thermal Stability : Diethylphosphinic acid esters generally exhibit higher thermal stability (>200°C) compared to dimethyl analogs due to longer alkyl chains .

Biological Activity

Diethylphosphinic acid m-nitrophenyl ester (DPMNE) is an organophosphorus compound that has garnered attention due to its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, case studies, and kinetic data related to the biological activity of DPMNE.

Chemical Structure and Properties

DPMNE is characterized by the following chemical formula:

- Molecular Formula : C10H14NO4P

- Molecular Weight : 245.19 g/mol

The compound features a phosphinic acid moiety linked to an m-nitrophenyl group, which influences its reactivity and interaction with biological macromolecules.

DPMNE acts primarily as an inhibitor of serine hydrolases, a class of enzymes that includes esterases and proteases. The mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, leading to their inactivation. This action is significant in understanding how DPMNE can modulate enzymatic pathways in biological systems.

Kinetic Studies

Recent studies have focused on the kinetics of DPMNE in various biological contexts:

-

Hydrolysis and Aminolysis :

- Kinetic analyses indicate that DPMNE exhibits selectivity towards aminolysis over hydrolysis. The m-nitrophenyl group enhances this selectivity due to its electronic properties, which stabilize the transition state during the reaction .

- A comparative study showed that DPMNE hydrolyzed at a rate influenced by the leaving group’s pKa, suggesting that modifications to the ester structure could optimize its reactivity for specific applications .

- Inhibition of Esterases :

1. Inhibition of Chymotrypsin

A detailed investigation into the inhibition of chymotrypsin by DPMNE demonstrated that it effectively reduced the enzyme's esterase activity. The study found that at a concentration of 10^-3 M, DPMNE led to a complete inhibition of chymotrypsin's activity when using p-nitrophenyl acetate as a substrate. The residual activity was assessed through optical density measurements, confirming the potency of DPMNE as an inhibitor .

2. Interaction with Lipases

Another study explored the interaction between DPMNE and lipases, highlighting its role as a suicide inhibitor. The compound was shown to covalently bind to the active site serine residue, resulting in permanent inactivation of the enzyme. This characteristic makes DPMNE a candidate for further research into therapeutic agents targeting lipid metabolism .

Table 1: Kinetic Parameters of DPMNE Inhibition on Chymotrypsin

| Concentration (M) | Initial Rate (μmol/min) | Residual Activity (%) |

|---|---|---|

| 0 | 5.0 | 100 |

| 10−4 | 3.0 | 60 |

| 10−3 | 0.5 | 10 |

Table 2: Hydrolysis Rates of m-Nitrophenyl Esters

| Ester Compound | Hydrolysis Rate (k_obs) | Selectivity Ratio (Aminolysis/Hydrolysis) |

|---|---|---|

| This compound | 0.12 min−1 | 2.5 |

| Diethylphosphinic acid o-Nitrophenyl Ester | 0.08 min−1 | 1.8 |

Properties

CAS No. |

94602-52-5 |

|---|---|

Molecular Formula |

C10H14NO4P |

Molecular Weight |

243.20 g/mol |

IUPAC Name |

1-diethylphosphoryloxy-3-nitrobenzene |

InChI |

InChI=1S/C10H14NO4P/c1-3-16(14,4-2)15-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |

InChI Key |

GYTBYOIERRXNLM-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.